2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group and a phenoxy group attached to a methylpropanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with 3-hydroxybenzyl alcohol to form an ether linkage. This intermediate is then subjected to further reactions, including oxidation and esterification, to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act by modulating the activity of enzymes or receptors involved in metabolic processes. The compound’s structure allows it to bind to these targets, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Fenofibric acid: A related compound with similar structural features, used primarily as a hypolipidemic agent.
Clofibrate: Another compound with a similar mechanism of action, used to lower cholesterol levels.
Bezafibrate: Similar in structure and function, used to treat hyperlipidemia.
Uniqueness
2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
62810-32-6 |
---|---|
Molecular Formula |
C17H17ClO3 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H17ClO3/c1-17(2,16(19)20)21-15-5-3-4-13(11-15)10-12-6-8-14(18)9-7-12/h3-9,11H,10H2,1-2H3,(H,19,20) |
InChI Key |
NHVJRAUOXTZHNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.